molecular formula C11H22O2 B1605112 3-Methyldecanoic acid CAS No. 60308-82-9

3-Methyldecanoic acid

Cat. No.: B1605112
CAS No.: 60308-82-9
M. Wt: 186.29 g/mol
InChI Key: ZGDHFHMCRRTRAW-UHFFFAOYSA-N
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Preparation Methods

3-Methyldecanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 2-Nonanone . The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Industrial production methods may involve the hydrolysis of esters or the carboxylation of Grignard reagents . These methods are efficient and yield high-purity this compound.

Chemical Reactions Analysis

3-Methyldecanoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Methyldecanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in metabolic disorders.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3-Methyldecanoic acid involves its interaction with cellular pathways and molecular targets. It is known to modulate lipid metabolism by influencing enzymes involved in fatty acid oxidation and synthesis. The compound may also affect signaling pathways related to energy homeostasis and inflammation .

Comparison with Similar Compounds

3-Methyldecanoic acid can be compared with other medium-chain fatty acids such as:

Properties

IUPAC Name

3-methyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDHFHMCRRTRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975717
Record name 3-Methyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60308-82-9
Record name 3-Methyldecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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